What are the physicochemical properties of Heptyl 1-thiohexopyranoside
What are the physicochemical properties of Heptyl 1-thiohexopyranoside
For Researchers, Scientists, and Drug Development Professionals
Heptyl 1-thiohexopyranoside is a synthetic thioglycoside, a class of carbohydrate analogues where the glycosidic oxygen is replaced by a sulfur atom. This modification imparts unique chemical and biological properties, making it a valuable tool in glycobiology research and a potential lead compound in drug discovery. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.
Physicochemical Properties
Heptyl 1-thiohexopyranoside is characterized by the presence of a heptyl group attached via a thioether linkage to a hexopyranose ring. This structure confers amphiphilic properties, with the carbohydrate head group being hydrophilic and the heptyl tail being hydrophobic.
Core Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆O₅S | [1][2] |
| Molecular Weight | 294.41 g/mol | [1][2] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-(heptylsulfanyl)-6-(hydroxymethyl)oxane-3,4,5-triol | [1][2] |
| CAS Number | 85618-20-8 | [1][2] |
| Appearance | Gummy solid | [3] |
| Melting Point | 98°C (for the α-anomer) | [1] |
Solubility and Spectroscopic Data
| Property | Value | Reference |
| Solubility in Water | ≥ 10% (at 0-5°C) | [3] |
| ¹H NMR (Anomeric Proton) | 4.5-4.8 ppm (in ¹H NMR spectra, consistent with typical chemical shift ranges observed for beta-thioglycosides) | [1] |
| ³J(H1,H2) Coupling Constant | 8-10 Hz (indicates an axial-axial relationship between the anomeric proton and the adjacent proton at C2, confirming the beta-configuration) | [1] |
Experimental Protocols
Chemical Synthesis of Heptyl 1-thiohexopyranoside
The most common method for the synthesis of Heptyl 1-thiohexopyranoside is via a nucleophilic substitution reaction. The general workflow involves the protection of the hydroxyl groups of the hexopyranose, activation of the anomeric carbon, and subsequent coupling with heptylthiol.
A representative protocol is as follows:
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Protection of Hydroxyl Groups: The hydroxyl groups of a suitable hexopyranose starting material (e.g., D-glucose) are protected, typically by acetylation using acetic anhydride in the presence of a base like pyridine. This prevents unwanted side reactions during the subsequent steps.
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Activation of the Anomeric Carbon: The protected hexopyranose is then treated with a hydrogen halide, such as hydrogen bromide in acetic acid, to generate a reactive glycosyl bromide intermediate.
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Thioglycosylation (Coupling Reaction): The glycosyl bromide is reacted with heptylthiol in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. The thiol undergoes an SN2 reaction at the anomeric center, displacing the bromide and forming the thioglycosidic bond.
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Deprotection: The protecting groups (e.g., acetyl groups) are removed to yield the final product, Heptyl 1-thiohexopyranoside. This is typically achieved by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.
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Purification: The crude product is purified using chromatographic techniques, such as silica gel column chromatography, to obtain the pure thioglycoside.
In vitro α-Glucosidase Inhibitory Assay
Heptyl 1-thiohexopyranoside has been identified as an inhibitor of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.[1] The following protocol outlines a typical in vitro assay to determine its inhibitory activity.
Materials:
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α-glucosidase from Saccharomyces cerevisiae
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p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
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Heptyl 1-thiohexopyranoside (test compound)
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Acarbose (positive control)
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Phosphate buffer (pH 6.8)
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Sodium carbonate (Na₂CO₃) solution
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96-well microplate
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Microplate reader
Procedure:
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Preparation of Solutions: Prepare stock solutions of the α-glucosidase enzyme, pNPG substrate, Heptyl 1-thiohexopyranoside, and acarbose in phosphate buffer.
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Assay Setup: In a 96-well microplate, add the following to respective wells:
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Blank: Phosphate buffer only.
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Control: α-glucosidase solution and phosphate buffer.
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Test Sample: α-glucosidase solution and various concentrations of Heptyl 1-thiohexopyranoside.
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Positive Control: α-glucosidase solution and various concentrations of acarbose.
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Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
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Initiation of Reaction: Add the pNPG substrate solution to all wells to start the enzymatic reaction.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
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Termination of Reaction: Stop the reaction by adding sodium carbonate solution to each well. The sodium carbonate increases the pH, which denatures the enzyme and develops the color of the p-nitrophenol product.
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Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the amount of p-nitrophenol produced and thus to the enzyme activity.
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Calculation: The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100
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IC₅₀ Determination: The concentration of Heptyl 1-thiohexopyranoside that inhibits 50% of the α-glucosidase activity (IC₅₀) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action: α-Glucosidase Inhibition
Heptyl 1-thiohexopyranoside acts as a competitive inhibitor of α-glucosidase. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the natural substrate from binding and being hydrolyzed.
The binding is thought to be stabilized by a combination of hydrogen bonds between the hydroxyl groups of the hexopyranose ring and polar amino acid residues in the enzyme's active site, as well as hydrophobic interactions between the heptyl chain and nonpolar pockets within the active site.[1] This dual-interaction mode contributes to its inhibitory potency.
